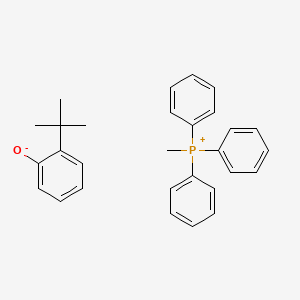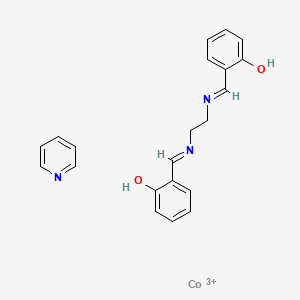
Cobalt, ((alpha,alpha'-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer is a coordination compound that features cobalt as the central metal ion. This compound is known for its complex structure, which includes ethylenedinitrilo and o-cresolato ligands, along with pyridine. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer typically involves the reaction of cobalt salts with ethylenedinitrilo and o-cresolato ligands in the presence of pyridine. The reaction is carried out under controlled conditions, often involving specific temperatures and pH levels to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also undergo reduction reactions, often involving reducing agents such as hydrogen or hydrides.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent playing crucial roles in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may lead to higher oxidation states of cobalt, while reduction may yield lower oxidation states. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
作用机制
The mechanism of action of Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer involves its interaction with molecular targets and pathways. The compound can bind to specific sites on enzymes or other proteins, altering their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of metabolic pathways.
相似化合物的比较
Similar Compounds
Nickel, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))-: Similar structure but with nickel as the central metal ion.
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))-: Without the pyridine ligand, this compound has different properties and applications.
Uniqueness
Cobalt, ((alpha,alpha’-(ethylenedinitrilo)di-o-cresolato)(2-))(pyridine)-, stereoisomer is unique due to the presence of the pyridine ligand, which influences its chemical reactivity and interaction with other molecules. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
属性
CAS 编号 |
30227-50-0 |
|---|---|
分子式 |
C21H21CoN3O2+3 |
分子量 |
406.3 g/mol |
IUPAC 名称 |
cobalt(3+);2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;pyridine |
InChI |
InChI=1S/C16H16N2O2.C5H5N.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;1-2-4-6-5-3-1;/h1-8,11-12,19-20H,9-10H2;1-5H;/q;;+3 |
InChI 键 |
NRLUWVKXYPCHMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC=C1.C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


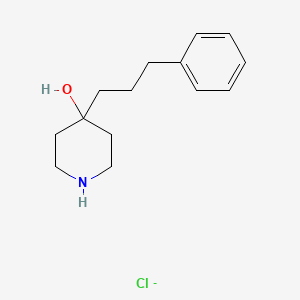
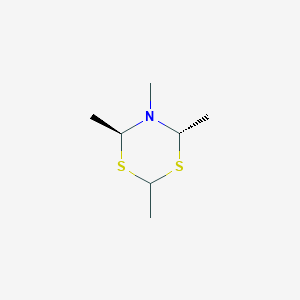
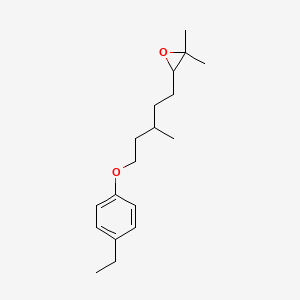
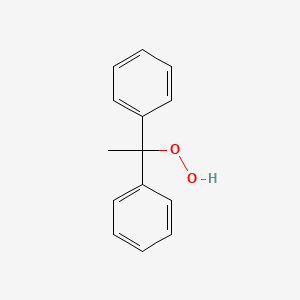
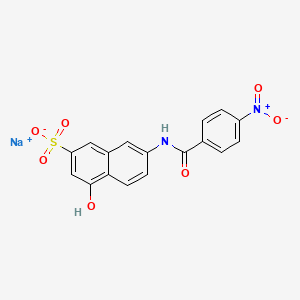

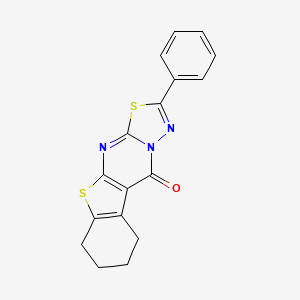
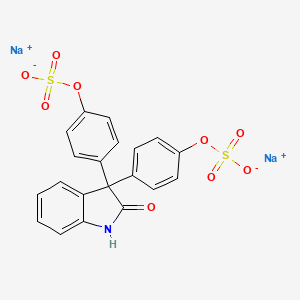
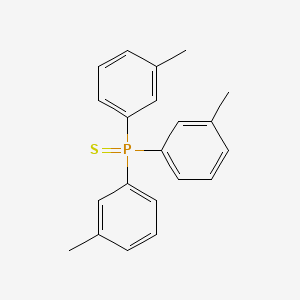
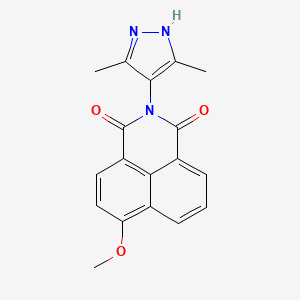
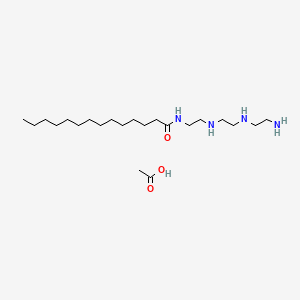

![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
